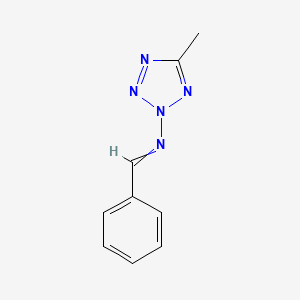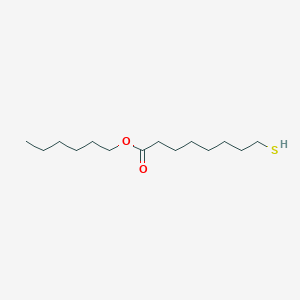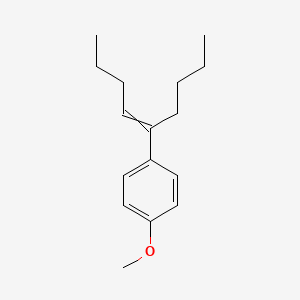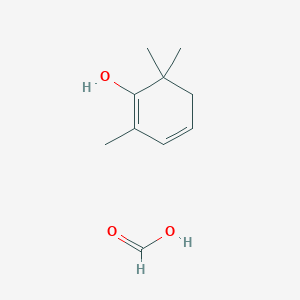
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with formic acid in the presence of a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and as a component of essential oils.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents .
Mechanism of Action
The mechanism of action of formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol involves its interaction with specific molecular targets and pathways. It is known to act as a fragrance compound by binding to olfactory receptors, triggering a sensory response. Additionally, its biological activity may involve modulation of enzyme activity and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
β-Ionone: Another cyclic monoterpene with a similar structure but different functional groups.
α-Damascenone: A structural isomer with variations in the position of double bonds and functional groups.
Safranal: A related compound with a similar cyclic structure but different substituents
Uniqueness
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol is unique due to its specific structural features and its role as a key fragrance compound. Its distinct aroma and versatile chemical reactivity make it valuable in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
849752-72-3 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C9H14O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h4-5,10H,6H2,1-3H3;1H,(H,2,3) |
InChI Key |
WWWZTSIFGQDHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


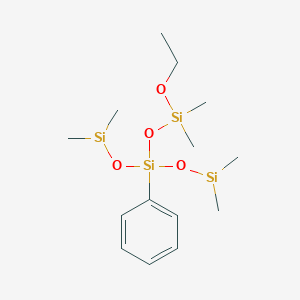
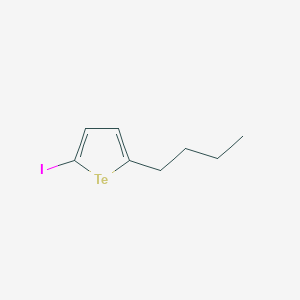
![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
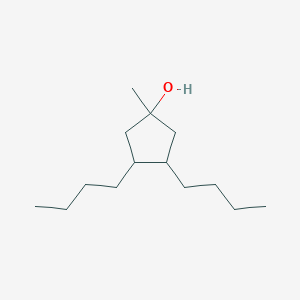
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
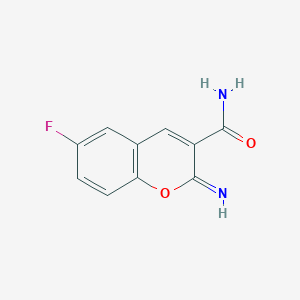
![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
